molecular formula C16H13ClO2 B1661623 (2E)-1-(2-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one CAS No. 92873-89-7

(2E)-1-(2-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

Cat. No.: B1661623
CAS No.: 92873-89-7
M. Wt: 272.72 g/mol
InChI Key: AHRUQYUNCSLMTG-DHZHZOJOSA-N
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Description

4-Methoxy-2’-chlorochalcone is a member of the chalcone family, which are α,β-unsaturated ketones. Chalcones are known for their diverse pharmacological activities and are bioprecursors of flavonoids. This compound is characterized by the presence of a methoxy group at the 4-position and a chlorine atom at the 2’-position on the chalcone backbone .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxy-2’-chlorochalcone can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 4-methoxybenzaldehyde with 2’-chlorobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature .

Industrial Production Methods

Industrial production of 4-Methoxy-2’-chlorochalcone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2’-chlorochalcone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methoxy-2’-chlorochalcone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Investigated for its anticancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical products

Mechanism of Action

The mechanism of action of 4-Methoxy-2’-chlorochalcone involves its interaction with various molecular targets and pathways. It can inhibit enzymes involved in oxidative stress and inflammation, thereby exerting its antioxidant and anti-inflammatory effects. Additionally, it can induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorochalcone
  • 4-Methoxy-4’-methylchalcone
  • 4-Chloro-4’-methylchalcone
  • 2′,6′-Dihydroxy-4′-methoxychalcone
  • 4’-Fluorochalcone

Uniqueness

4-Methoxy-2’-chlorochalcone is unique due to the presence of both a methoxy group and a chlorine atom, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential pharmacological activities compared to other chalcones .

Properties

CAS No.

92873-89-7

Molecular Formula

C16H13ClO2

Molecular Weight

272.72 g/mol

IUPAC Name

(E)-1-(2-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C16H13ClO2/c1-19-13-9-6-12(7-10-13)8-11-16(18)14-4-2-3-5-15(14)17/h2-11H,1H3/b11-8+

InChI Key

AHRUQYUNCSLMTG-DHZHZOJOSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2Cl

SMILES

COC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2Cl

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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